13-Deoxycarminomycin
Übersicht
Beschreibung
13-Deoxycarminomycin is a cytotoxic anthracycline antibiotic produced by Streptomyces peucetius var. carminatus . It has a molecular formula of C26H29NO9 and a molecular weight of 499.5 .
Synthesis Analysis
The synthesis of 13-Deoxycarminomycin involves various biochemical reactions. For instance, DnrD converts aklanonic acid methylester to aklaviketone, and DnrC is a methyltransferase that converts aklanonic acid to aklanonic acid methylester .Molecular Structure Analysis
The molecular structure of 13-Deoxycarminomycin includes 69 bonds in total: 40 non-H bonds, 14 multiple bonds, 3 rotatable bonds, 2 double bonds, 12 aromatic bonds, 5 six-membered rings, 3 ten-membered rings, 2 aromatic ketones, 1 primary aliphatic amine, 2 hydroxyl groups, 3 aromatic hydroxyls, 1 secondary alcohol, and 1 tertiary alcohol .Chemical Reactions Analysis
The chemical reactions involved in the formation of 13-Deoxycarminomycin are complex and involve multiple steps. For instance, the dnrP gene product, which is homologous to known esterases, may catalyze the conversion of 10-carbomethoxy-13-deoxycarminomycin to its 10-carboxy derivative .Physical And Chemical Properties Analysis
13-Deoxycarminomycin has a density of 1.6±0.1 g/cm3, a boiling point of 713.1±60.0 °C at 760 mmHg, and a vapor pressure of 0.0±2.4 mmHg at 25°C. It also has an enthalpy of vaporization of 109.4±3.0 kJ/mol and a flash point of 385.0±32.9 °C .Wissenschaftliche Forschungsanwendungen
Antibiotic Properties
13-Deoxycarminomycin is investigated for its potential antibiotic properties. A study identified 13-deoxytetrodecamycin, a molecule related to tetrodecamycin, which shows potent bioactivity against Gram-positive pathogens, including multidrug-resistant Staphylococcus aureus. This highlights its potential as a novel antibacterial agent (Gverzdys et al., 2015).
Biosynthetic Pathways
The biosynthesis of compounds related to 13-Deoxycarminomycin, such as 13-deoxytetrodecamycin, involves complex pathways. The biosynthetic genes responsible for its production were identified in the Streptomyces sp. strain WAC04657. This discovery could lead to further understanding and potential manipulation of these pathways for medical applications (Gverzdys & Nodwell, 2016).
Implications in Drug Resistance
Research on derivatives of 13-Deoxycarminomycin, such as 6′-deoxy-bleomycin Z, focuses on overcoming drug resistance. A study demonstrated strain improvement for enhanced production of 6′-deoxy-bleomycin, a derivative with improved antitumor activity. This signifies the importance of 13-Deoxycarminomycin derivatives in developing next-generation anticancer drugs (Zhu et al., 2018).
Potential in Treating Genetic Diseases
Some derivatives of 13-Deoxycarminomycin show promise in treating genetic diseases. For instance, leucyl-3-epi-deoxynegamycin, a derivative, exhibited potent readthrough activity against premature termination codons in genetic disorders. This suggests a potential application in treating hereditary diseases caused by nonsense mutations (Taguchi et al., 2017).
Antitumor Mechanisms
13-Deoxytedanolide, another derivative, has been studied for its antitumor mechanisms. It was found to induce a ribotoxic stress response that activates protein kinases, leading to apoptosis in tumor cells. This discovery provides insights into how this class of compounds could be used in cancer therapy (Lee et al., 2006).
Safety And Hazards
Eigenschaften
IUPAC Name |
(7S,9S)-7-[(2R,4S,5S,6S)-4-amino-5-hydroxy-6-methyloxan-2-yl]oxy-9-ethyl-4,6,9,11-tetrahydroxy-8,10-dihydro-7H-tetracene-5,12-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H29NO9/c1-3-26(34)8-12-18(15(9-26)36-16-7-13(27)21(29)10(2)35-16)25(33)20-19(23(12)31)22(30)11-5-4-6-14(28)17(11)24(20)32/h4-6,10,13,15-16,21,28-29,31,33-34H,3,7-9,27H2,1-2H3/t10-,13-,15-,16-,21+,26-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UHYFCDBUKBJSFA-JYFLSIMMSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(CC(C2=C(C1)C(=C3C(=C2O)C(=O)C4=C(C3=O)C=CC=C4O)O)OC5CC(C(C(O5)C)O)N)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@]1(C[C@@H](C2=C(C1)C(=C3C(=C2O)C(=O)C4=C(C3=O)C=CC=C4O)O)O[C@H]5C[C@@H]([C@@H]([C@@H](O5)C)O)N)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H29NO9 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70997377 | |
Record name | 3-Ethyl-3,5,10,12-tetrahydroxy-6,11-dioxo-1,2,3,4,6,11-hexahydrotetracen-1-yl 3-amino-2,3,6-trideoxyhexopyranoside | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70997377 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
499.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
13-Deoxycarminomycin | |
CAS RN |
76034-18-9 | |
Record name | (8S,10S)-10-[(3-Amino-2,3,6-trideoxy-α-L-lyxo-hexopyranosyl)oxy]-8-ethyl-7,8,9,10-tetrahydro-1,6,8,11-tetrahydroxy-5,12-naphthacenedione | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=76034-18-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Ethyl-3,5,10,12-tetrahydroxy-6,11-dioxo-1,2,3,4,6,11-hexahydrotetracen-1-yl 3-amino-2,3,6-trideoxyhexopyranoside | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70997377 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.